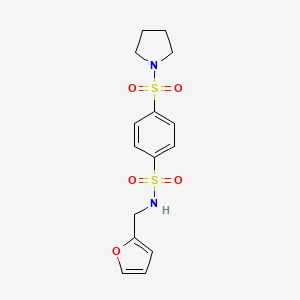
Königinnensubstanz
Übersicht
Beschreibung
Queen substance, also known as trans-9-keto-2-decenoic acid, is a pheromone secreted by the mandibular glands of queen honeybees. This compound plays a crucial role in the social structure and functioning of honeybee colonies. It inhibits the development of ovaries in worker bees, preventing them from becoming reproductive, and influences various behaviors within the hive .
Wissenschaftliche Forschungsanwendungen
Queen substance has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pheromone synthesis and chemical communication.
Biology: Plays a significant role in understanding the social behavior and reproductive regulation in honeybee colonies.
Industry: Utilized in beekeeping to manage hive behavior and improve colony health
Wirkmechanismus
Target of Action
The primary target of 9-oxodec-2-enoic acid, also known as “Queen Substance”, is the olfactory receptors of male drones in the honeybee species Apis mellifera . This compound plays a crucial role in the social structure of the bee colony .
Mode of Action
9-oxodec-2-enoic acid functions as a sex attractant, stimulating the olfactory receptors of male drones . It also inhibits the development of ovaries in worker bees, which are sterile females . Its inhibitory effect on the worker bees’ ovaries is only fully effective when combined with another pheromone, 9-hydroxydecenoic acid .
Biochemical Pathways
It is thought to affect the nervous system in some way . When the queen bee is removed from the hive, the worker bees initiate the construction of new queen cells and the previously inhibited drones develop functional ovaries .
Result of Action
The action of 9-oxodec-2-enoic acid results in the regulation of the social structure within the bee colony . By inhibiting the development of ovaries in worker bees and attracting male drones, it helps maintain the balance and hierarchy within the colony .
Action Environment
The action of 9-oxodec-2-enoic acid can be influenced by environmental factors. For instance, it is recommended to handle the compound in a well-ventilated area to avoid inhalation . Also, it should be stored in a dry environment as moisture can affect its stability
Biochemische Analyse
Biochemical Properties
Queen substance is involved in several biochemical reactions within the honeybee colony. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the odorant receptors in worker bees, specifically the receptor AmOr11, which binds to 9-oxodecenoic acid. This binding triggers a cascade of biochemical reactions that influence the behavior and physiology of the worker bees . Additionally, queen substance inhibits the development of ovaries in worker bees by interacting with specific proteins and enzymes involved in reproductive processes .
Cellular Effects
Queen substance has profound effects on various types of cells and cellular processes within the honeybee colony. It influences cell signaling pathways, gene expression, and cellular metabolism. In worker bees, queen substance inhibits the development of ovaries by affecting the expression of genes involved in reproductive processes. It also impacts cell signaling pathways related to pheromone detection and response, leading to changes in behavior and physiology . Furthermore, queen substance affects cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of queen substance involves binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. Queen substance binds to the odorant receptor AmOr11 in worker bees, triggering a signaling cascade that leads to changes in behavior and physiology . This binding interaction inhibits the development of ovaries in worker bees by modulating the activity of enzymes and proteins involved in reproductive processes . Additionally, queen substance affects gene expression by influencing the transcription of genes involved in pheromone response and reproductive regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of queen substance change over time. The stability and degradation of queen substance can influence its long-term effects on cellular function. Studies have shown that synthetic queen substance can affect the survival, molting, and metamorphosis of insects over time . The stability of queen substance is crucial for its effectiveness in maintaining the social structure of the honeybee colony. Long-term exposure to queen substance can lead to sustained inhibition of ovary development in worker bees and prolonged changes in behavior and physiology .
Dosage Effects in Animal Models
The effects of queen substance vary with different dosages in animal models. Studies have shown that low doses of queen substance can effectively inhibit ovary development in worker bees, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a minimum concentration of queen substance is required to elicit a response. At high doses, queen substance can cause adverse effects such as reduced survival and impaired development in insects .
Metabolic Pathways
Queen substance is involved in several metabolic pathways within the honeybee colony. It interacts with enzymes and cofactors involved in pheromone synthesis and degradation. The metabolic pathways of queen substance include its synthesis in the mandibular glands of queen honeybees and its degradation by specific enzymes in worker bees . These metabolic pathways are crucial for maintaining the balance of queen substance within the colony and ensuring its effective distribution and function .
Transport and Distribution
Queen substance is transported and distributed within cells and tissues through various mechanisms. It is primarily surface-transmitted by worker bees through direct contact with the queen and food sharing . Airborne dispersal of queen substance is a minor mechanism, with surface transmission being the primary mode of distribution . Worker bees that come into contact with the queen can transport queen substance to other workers, ensuring its widespread distribution within the colony .
Subcellular Localization
The subcellular localization of queen substance is essential for its activity and function. Queen substance is localized in the mandibular glands of queen honeybees, where it is synthesized and secreted . Within worker bees, queen substance is detected by odorant receptors on the antennae, leading to changes in cellular signaling and gene expression . The localization of queen substance within specific cellular compartments is crucial for its effective detection and response by worker bees .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of queen substance involves the preparation of trans-9-keto-2-decenoic acid. One method includes the cross-metathesis of long-chain alkenones with methyl acrylate or acrylic acid using the Hoveyda–Grubbs metathesis initiator. This reaction typically occurs at room temperature and requires up to 16 hours for complete fragmentation .
Industrial Production Methods: Industrial production of queen substance is often achieved through the extraction and isolation from honeybee mandibular glands. The process involves careful handling and processing to ensure the purity and activity of the pheromone. Advances in synthetic chemistry have also enabled the large-scale production of queen substance through chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Queen substance undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various derivatives of decenoic acid, which can be further utilized in different chemical processes .
Vergleich Mit ähnlichen Verbindungen
Queen substance is unique due to its specific role in honeybee colonies. Similar compounds include:
9-hydroxy-2-decenoic acid: Another component of the queen mandibular pheromone with similar but distinct effects.
Methyl p-hydroxybenzoate: A minor component of the queen mandibular pheromone.
4-hydroxy-3-methoxyphenyl: Another related compound with different biological activities
Queen substance stands out due to its critical role in regulating the reproductive and social behavior of honeybee colonies, making it an essential compound for the survival and functioning of these complex societies.
Eigenschaften
IUPAC Name |
(E)-9-oxodec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRDZMWIAYEMM-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-20-3, 2575-01-1 | |
| Record name | Queen substance | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Keto-2-decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)


![4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone](/img/structure/B1227226.png)
![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)


![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)
![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)
![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)
![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)

![N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)

